N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide
Description
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a dicyclohexylmethylideneamino moiety
Properties
IUPAC Name |
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19(17-12-7-13-20-14-17)22-21-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTICGVEFGAVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NNC(=O)C2=CN=CC=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxamide with dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) under specific conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylmethylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler amine derivatives.
Scientific Research Applications
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine carboxamide structure but with different substituents.
Pyridine-3-carboxamide derivatives: These compounds share the pyridine carboxamide core but differ in their substituent groups, leading to varied chemical and biological properties.
Uniqueness
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide is unique due to its dicyclohexylmethylideneamino group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
